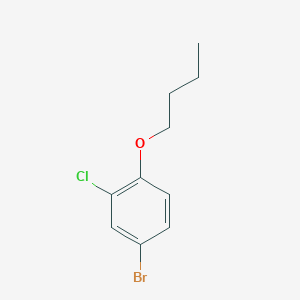

4-Bromo-1-butoxy-2-chlorobenzene

Description

BenchChem offers high-quality 4-Bromo-1-butoxy-2-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-butoxy-2-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-butoxy-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRULEBIOMDAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-1-butoxy-2-chlorobenzene

Executive Summary

4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3) is a highly specialized halogenated aryl ether intermediate used primarily in the synthesis of small molecule pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (Bromine at C4, Chlorine at C2) combined with a lipophilic butoxy tail at C1.

This guide serves as a definitive operational manual for researchers utilizing this scaffold. It moves beyond basic catalog data to provide process-scale synthesis protocols, chemoselectivity profiles for cross-coupling reactions, and critical safety parameters.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][8]

| Property | Specification |

| IUPAC Name | 4-Bromo-1-butoxy-2-chlorobenzene |

| CAS Number | 1266253-69-3 |

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | 263.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280°C (Predicted at 760 mmHg) |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Key Structural Feature | Orthogonal Halogen Handles: C4-Br (High Reactivity) vs. C2-Cl (Low Reactivity) |

Synthetic Methodology: The "Standard Industrial Route"

While specific proprietary routes exist, the most robust and scalable method for synthesizing 4-Bromo-1-butoxy-2-chlorobenzene involves the Williamson ether synthesis starting from 4-bromo-2-chlorophenol. This route minimizes side reactions compared to direct halogenation of butoxybenzene.

Reaction Logic

The phenolic hydroxyl group is deprotonated by a base (typically K₂CO₃ or NaH) to form a phenoxide, which then undergoes an Sₙ2 attack on 1-bromobutane.

Critical Process Parameter (CPP): The choice of solvent (DMF vs. Acetone) and base strength dictates the rate and impurity profile. For this substrate, DMF/K₂CO₃ is preferred to suppress elimination side products from the alkyl halide.

Step-by-Step Protocol (Valid for 10g - 100g Scale)

-

Setup: Charge a dry 3-neck round-bottom flask with 4-bromo-2-chlorophenol (1.0 equiv) and anhydrous DMF (5 mL/g substrate).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) in portions. Stir at ambient temperature for 30 minutes. Observation: Mixture will become a slurry.

-

Alkylation: Add 1-Bromobutane (1.2 equiv) dropwise via an addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.

-

Quench & Workup:

-

Cool to room temperature.

-

Pour into ice-water (5x reaction volume) to precipitate inorganic salts and phase-separate the product.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. If purity is <98%, purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 95:5).

Synthesis Workflow Diagram

Figure 1: Optimized Williamson Ether Synthesis workflow for CAS 1266253-69-3.

Reactivity Profile & Application in Drug Discovery

The primary value of CAS 1266253-69-3 lies in its chemoselectivity . It serves as a bifunctional scaffold where the bromine and chlorine atoms can be engaged sequentially.

Orthogonal Cross-Coupling Strategy

Researchers can exploit the bond dissociation energy difference between C-Br (~69 kcal/mol) and C-Cl (~81 kcal/mol).

-

First Functionalization (C4 Position):

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, mild base (Na₂CO₃), 80°C.

-

Outcome: The Bromine reacts exclusively, leaving the Chlorine intact. This allows for the attachment of the primary pharmacophore (e.g., an aryl or heteroaryl group).

-

-

Second Functionalization (C2 Position):

-

Reaction: Second cross-coupling or Lithium-Halogen Exchange.

-

Conditions: Requires more active catalysts (e.g., XPhos-Pd-G2) or lithiation (n-BuLi at -78°C).

-

Outcome: Modification of the core to tune solubility or potency.

-

Strategic Logic Diagram

Figure 2: Sequential functionalization logic exploiting the reactivity gap between Br and Cl.

Quality Control & Analytics

To ensure the integrity of this intermediate for downstream GMP steps, the following analytical methods are recommended.

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the characteristic triplet of the terminal methyl group of the butoxy chain (~0.98 ppm).

-

Confirm the triplet of the O-CH₂ protons (~4.0 ppm).

-

Verify the aromatic region (3 protons): The proton ortho to Br and Cl (C3-H) will appear as a doublet with a small coupling constant (~2.5 Hz).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient 50% -> 95% ACN).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98.0% Area.

-

Safety & Handling (EHS)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: Use in a fume hood. Avoid contact with skin.

-

Storage: Store in a cool, dry place. Light sensitive (amber glass recommended) due to the C-Br bond.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

ChemicalBook. (2023). 4-Bromo-1-butoxy-2-chlorobenzene Product Properties and CAS 1266253-69-3. Retrieved from

-

Accela ChemBio. (2023).[3][4] Product Catalog: 4-Bromo-1-butoxy-2-chlorobenzene (SY274725).[2][3][4] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

- 1. 1206248-51-2,6-Bromo-4-chloropicolinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1206248-51-2,6-Bromo-4-chloropicolinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 148759-41-5,5-Azido-1-pentanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 148759-41-5,5-Azido-1-pentanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. chem960.com [chem960.com]

- 6. chem960.com [chem960.com]

- 7. Organic Chemistry [3asenrise.com]

4-Bromo-1-butoxy-2-chlorobenzene chemical structure and IUPAC name

This technical guide details the chemical constitution, synthesis, and application of 4-Bromo-1-butoxy-2-chlorobenzene , a strategic halogenated ether intermediate used in the development of SGLT2 inhibitors and complex aryl scaffolds.

Optimized Synthesis and Reactivity Profiling for Medicinal Chemistry

Executive Summary

4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3) is a tri-substituted benzene derivative serving as a critical building block in the synthesis of gliflozin-class antidiabetic agents (SGLT2 inhibitors). Structurally analogous to the ethoxy-intermediate used in Dapagliflozin manufacturing, the butoxy variant offers modulated lipophilicity (LogP) for Structure-Activity Relationship (SAR) exploration. Its value lies in its orthogonal reactivity : the bromine atom provides a facile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the chlorine atom imparts metabolic stability and steric influence, and the butoxy ether ensures solubility and receptor-pocket filling.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[3][6][7]

-

IUPAC Name: 4-Bromo-1-butoxy-2-chlorobenzene

-

CAS Registry Number: 1266253-69-3[1]

-

Molecular Formula: C₁₀H₁₂BrClO

-

Molecular Weight: 263.56 g/mol

Structural Logic (IUPAC Validation)

The numbering of the benzene ring is dictated by the lowest locant set rule .

-

Locant Set Analysis:

-

Option A (Butoxy at 1): 1-Butoxy, 2-Chloro, 4-Bromo → Set: 1, 2, 4 (Preferred).

-

Option B (Bromo at 1): 1-Bromo, 3-Chloro, 4-Butoxy → Set: 1, 3, 4.

-

Option C (Chloro at 1): 1-Chloro, 2-Butoxy, 5-Bromo → Set: 1, 2, 5.

-

-

Alphabetical Ordering: Substituents are listed alphabetically: B romo, then B utoxy, then C hloro.

-

Final Name: 4-Bromo-1-butoxy-2-chlorobenzene.

Predicted Physicochemical Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Physical State | Viscous Liquid / Low-melting Solid | The butyl chain disrupts crystal packing compared to methyl/ethyl analogs. |

| Boiling Point | 280–290 °C (760 mmHg) | High BP necessitates vacuum distillation for purification. |

| LogP | ~4.5 | Highly lipophilic; requires non-polar solvents (Hexanes/DCM) for extraction. |

| Density | ~1.4 g/cm³ | Halogen density contributes to distinct phase separation from water. |

Synthetic Architecture

The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene is strictly controlled via Williamson Ether Synthesis . This protocol utilizes 4-bromo-2-chlorophenol as the nucleophilic scaffold and 1-bromobutane as the electrophile.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism :

-

Deprotonation: A base (Potassium Carbonate) deprotonates the phenol (pKa ~8.5 due to electron-withdrawing halogens), generating a phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the primary carbon of 1-bromobutane, displacing the bromide leaving group.

Pathway Visualization

The following diagram illustrates the synthesis and potential downstream reactivity.

Figure 1: Synthetic pathway from phenol precursor to target ether and downstream coupling utility.[4][5][6]

Experimental Protocol: Optimized Alkylation

Objective: Synthesize 10g of 4-Bromo-1-butoxy-2-chlorobenzene. Scale: ~48 mmol.

Reagents & Equipment[10][11][12]

-

Precursor: 4-Bromo-2-chlorophenol (10.0 g, 48.2 mmol).

-

Alkylating Agent: 1-Bromobutane (7.9 g, 57.8 mmol, 1.2 eq).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (10.0 g, 72.3 mmol, 1.5 eq).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein exchange in situ.

Step-by-Step Methodology

-

Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen to maintain an inert atmosphere.

-

Solubilization: Add 4-Bromo-2-chlorophenol and anhydrous DMF. Stir until fully dissolved.

-

Activation: Add K₂CO₃ in a single portion. The suspension may change color (slight yellowing) as the phenoxide forms. Stir at room temperature for 15 minutes.

-

Addition: Add 1-Bromobutane dropwise via syringe. If using KI, add it at this stage.

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

-

Validation: Monitor via TLC (Mobile Phase: 5% Ethyl Acetate in Hexanes). The starting phenol (more polar) should disappear; the product (less polar) will move to the solvent front.

-

-

Quench & Workup:

-

Purification:

-

Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Polish: If necessary, purify via silica gel column chromatography (Eluent: 100% Hexanes to 2% EtOAc/Hexanes).

-

Reactivity Profile & Applications

Orthogonal Functionalization

The molecule contains three distinct functional sites, allowing for sequential modification in drug discovery:

-

-

Reactivity: High.

-

Use: Primary handle for Lithiation (Li-Halogen exchange) or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

Application: Attachment of the glucose moiety in SGLT2 inhibitors.[10]

-

-

Site B: Chlorine (C-2)

-

Reactivity: Low (under standard conditions).

-

Use: Acts as a blocking group to prevent metabolic oxidation at the ortho-position and forces the alkoxy group out of planarity, enhancing receptor selectivity.

-

-

Site C: Butoxy Group (C-1)

-

Reactivity: Stable Ether.

-

Use: Lipophilic tail. Modifying the chain length (Ethyl vs. Butyl) alters the LogP, affecting blood-brain barrier penetration and oral bioavailability.

-

Logical Relationship: SAR Exploration

The following graph depicts how this molecule fits into the broader SGLT2 inhibitor development logic.

Figure 2: Structure-Activity Relationship (SAR) logic for the butoxy-chlorobenzene scaffold.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye), Aquatic Chronic Toxicity.

-

Handling:

-

Storage: Store in a cool, dry place away from light. The ether linkage is generally stable, but the alkyl halide reagents used in synthesis are lachrymators.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 461432-23-5 (Ethoxy Analog). Retrieved January 28, 2026, from [Link]

- Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual reference for the aryl-halo-ether scaffold utility).

- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-tert-butyl-2-chlorobenzene | C10H12BrCl | CID 59596512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. cphi-online.com [cphi-online.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

FT-IR Analysis of 4-Bromo-1-butoxy-2-chlorobenzene: A Structural Validation Guide

Executive Summary

This technical guide details the vibrational spectroscopy characterization of 4-Bromo-1-butoxy-2-chlorobenzene (CAS: Analogous to 2-bromo-4-chloroanisole derivatives).[1] Designed for analytical chemists and process engineers, this document moves beyond basic peak listing to establish a causal link between molecular architecture and infrared absorption.[1]

The protocol prioritizes Attenuated Total Reflectance (ATR) sampling due to the compound’s likely physical state (viscous liquid or low-melting solid) and the requirement for high-throughput analysis in pharmaceutical intermediate validation.

Part 1: Molecular Architecture & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrational oscillators. The structure is a 1,2,4-trisubstituted benzene possessing three distinct chemical environments:

-

The Aromatic Core: A rigid scaffold driving high-frequency C-H stretches and specific out-of-plane (OOP) bending modes.[1]

-

The Ether Linkage (Ar-O-R): A polar pivot point creating strong dipole changes (intense IR bands).[1]

-

The Butyl Chain: A flexible aliphatic tail introducing methylene (-CH₂-) scissoring and rocking modes.[1]

-

Halogen Substituents (Cl, Br): Heavy atoms that dampen ring vibrations and appear in the far-fingerprint region.[1]

Diagram 1: Vibrational Logic Map

The following diagram illustrates how specific structural moieties translate into expected wavenumber regions.

Caption: Mapping structural moieties to their dominant IR absorption zones based on reduced mass and bond stiffness.

Part 2: Experimental Protocol (The Self-Validating System)

Reliability in FT-IR depends on eliminating environmental variables.[1] This protocol uses an internal quality check system.[1]

Instrumentation & Sampling[1][2]

-

Technique: Single-Bounce Diamond ATR (Attenuated Total Reflectance).[1]

-

Why: Diamond is chemically inert to organic halides and requires minimal sample prep, preserving the native state of the butoxy chain packing.

-

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Workflow

-

Crystal Cleaning: Clean diamond surface with 2-propanol.[1] Critical: Allow 30 seconds for solvent evaporation.

-

Background Acquisition: Collect air background (reference).[1]

-

Check: Verify CO₂ doublet at 2350 cm⁻¹ is minimized.[1]

-

-

Sample Application:

-

Liquids: 10 µL drop.

-

Solids: 5 mg powder; apply high pressure using the anvil to ensure optical contact.[1]

-

-

Acquisition: Collect sample spectrum.

-

Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensities vary with wavelength (

); uncorrected spectra show weaker peaks at high wavenumbers.[1]

Part 3: Detailed Spectral Interpretation

The following assignments constitute the "fingerprint" for 4-Bromo-1-butoxy-2-chlorobenzene.

The High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic core from the butyl tail.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Value |

| 3050 – 3090 | Ar C-H | Stretching ( | Confirms Aromaticity. Weak intensity. |

| 2950 – 2960 | Alk C-H | Asym Stretch ( | Terminal methyl of butyl group.[1] |

| 2920 – 2930 | Alk C-H | Asym Stretch ( | Methylene chain backbone.[1] |

| 2860 – 2870 | Alk C-H | Sym Stretch | Confirmation of aliphatic chain.[1] |

Expert Insight: The ratio of Aliphatic to Aromatic C-H intensity will be high (approx 3:1 or 4:1) due to the nine aliphatic protons (butyl) versus three aromatic protons.

The Fingerprint Region (1600 – 1000 cm⁻¹)

This is the most critical region for confirming the ether linkage and ring substitution.

-

Ring Breathing (1570 – 1450 cm⁻¹):

-

The Ether "Anchor" (1200 – 1000 cm⁻¹):

The Low-Frequency / Substitution Region (900 – 600 cm⁻¹)

This region validates the 1,2,4-substitution pattern . The remaining hydrogens on the ring are at positions 3, 5, and 6.

-

H-3: Isolated (between Cl and Br).[1]

-

H-5, H-6: Adjacent (ortho to each other).

| Frequency (cm⁻¹) | Assignment | Mode | Structural Confirmation |

| 870 – 890 | Isolated H | OOP Bending | Corresponds to the H at position 3.[1] |

| 800 – 820 | Adjacent 2H | OOP Bending | Corresponds to H-5 and H-6 coupling. |

| ~740 - 750 | C-Cl | Stretch | Often obscured, but distinct in chloro-aromatics. |

| < 650 | C-Br | Stretch | Usually requires Far-IR to see clearly.[1] |

Note on Halogens: The C-Cl and C-Br stretches are notoriously difficult to pinpoint in standard Mid-IR (4000-400 cm⁻¹) because they couple with ring deformations.[1] The 1,2,4-OOP pattern is a more reliable marker for the substitution pattern than the halogen stretches themselves [1, 2].

Part 4: Quality Control & Impurity Detection

In a drug development context, FT-IR is a primary screen for process impurities.[1]

Diagram 2: QC Decision Tree

Caption: Rapid pass/fail logic for common synthesis impurities.

Common Impurities[1]

-

4-Bromo-2-chlorophenol (Starting Material):

-

Water:

-

Indicator: Broad hump at 3400 cm⁻¹ and a scissoring band at 1640 cm⁻¹ .[1]

-

-

Isomeric Mixtures:

-

If the alkylation occurred at the wrong position (rare for this chemistry but possible) or if the halogenation was non-regioselective, the OOP region (800-900 cm⁻¹) will show split peaks or frequency shifts deviating from the 1,2,4-pattern standards.

-

References

-

NIST Mass Spectrometry Data Center. IR Spectrum of 2-Bromo-4-chloroanisole (Analogous Structure). NIST Chemistry WebBook, SRD 69.[1][3][4] Accessed January 28, 2026.[1] [Link][1]

-

LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Absorptions. OpenStax & LibreTexts, 2024.[1] [Link]

-

Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.[1] [Link][1]

Sources

Technical Guide: Solubility & Solvent Compatibility of 4-Bromo-1-butoxy-2-chlorobenzene

[1]

Document Control:

-

Target Molecule: 4-Bromo-1-butoxy-2-chlorobenzene[1][2][3][4]

-

Physical State: Liquid (at Standard Ambient Temperature and Pressure)

-

Class: Halogenated Aromatic Ether[1]

Executive Summary & Chemical Profile[1][5]

4-Bromo-1-butoxy-2-chlorobenzene is a lipophilic liquid intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals (e.g., via Suzuki-Miyaura coupling).[1] Its solubility behavior is governed by the competition between its hydrophobic butyl chain/halogenated ring and the weak polarity of the ether linkage.[1]

Physicochemical Drivers of Solubility

| Property | Value (Estimated/Observed) | Impact on Solubility |

| Physical State | Liquid | Focus shifts from saturation limits (solids) to miscibility (liquids).[1] |

| LogP (Octanol/Water) | ~4.5 – 5.2 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |

| H-Bond Donor (HBD) | 0 | Cannot donate H-bonds; poor solubility in water/protic solvents unless induced.[1] |

| H-Bond Acceptor (HBA) | 1 (Ether Oxygen) | Weak acceptor; soluble in alcohols and chloroform.[1] |

Solubility & Miscibility Landscape

Since the target is a liquid , "solubility" technically refers to miscibility .[1] The compound follows the "Like Dissolves Like" principle, exhibiting high affinity for non-polar and moderately polar organic solvents.[1]

A. Miscibility Profile by Solvent Class[1]

| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvent match.[1] High dispersion forces and dipole interactions stabilize the mixture.[1] |

| Aromatic | Toluene, Benzene, Xylene | Fully Miscible | |

| Ethers | THF, Diethyl Ether, MTBE | Fully Miscible | Compatible polarity.[1] Ideal for Grignard or Lithiation reactions involving this intermediate.[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Miscible | Soluble, though phase separation may occur at very low temperatures in highly polar DMSO.[1] |

| Alcohols | Methanol, Ethanol, IPA | Soluble / Miscible | Generally miscible due to the ether oxygen accepting H-bonds, though solubility may decrease in highly aqueous alcohols.[1] |

| Alkanes | Hexane, Heptane, Pentane | Soluble | The butyl chain provides sufficient lipophilicity to ensure solubility, making these useful for precipitating impurities while keeping the target in solution.[1] |

| Aqueous | Water, Brine | Immiscible | The hydrophobic effect dominates.[1] Forms a biphasic system (Target = Bottom layer if density > 1.0). |

B. Thermodynamic Prediction (Hansen Solubility Parameters)

To optimize solvent selection for new processes, we utilize the Hansen Solubility Parameters (HSP) .[1] The target molecule has high Dispersion (

Experimental Protocols for Solubility Determination

As an Application Scientist, you should not rely solely on predictions. Use these protocols to generate empirical data for your specific batch or process conditions.

Protocol A: Visual Miscibility Screening (Qualitative)

Purpose: Rapidly determine if the liquid intermediate is compatible with a reaction solvent.[1]

-

Preparation: Dispense 1.0 mL of 4-Bromo-1-butoxy-2-chlorobenzene into a clear glass vial.

-

Addition: Add 1.0 mL of the test solvent (1:1 v/v ratio).

-

Observation:

-

Stress Test: If miscible, cool to 0°C. If phase separation occurs, the system has a Critical Solution Temperature (CST).

Protocol B: Partition Coefficient (LogP) Determination (Quantitative)

Purpose: Determine the distribution ratio for extraction efficiency (Workup optimization).

-

System: Octanol / Water (standard) or Toluene / Water (process specific).[1]

-

Method:

-

Mix 100 mg of target with 10 mL Octanol and 10 mL Water in a separatory funnel.

-

Shake vigorously for 5 minutes; allow phases to settle for 30 minutes.

-

Sample both layers.[1]

-

-

Analysis: Analyze aliquots via HPLC (UV detection at 254 nm or 280 nm).

-

Calculation:

Process Application: Workflow Decision Tree

The following diagram illustrates how to select solvents for Reaction , Workup , and Purification based on the solubility logic derived above.

Figure 1: Solvent selection decision tree for process development involving 4-Bromo-1-butoxy-2-chlorobenzene.

Critical Application Notes

Reaction Solvent Selection

-

Nucleophilic Substitution (SNAr): When synthesizing this molecule (e.g., from 4-bromo-2-chlorophenol), use Acetonitrile or DMF with Potassium Carbonate.[1] The target is soluble in these, ensuring a homogeneous reaction phase (or efficient slurry).[1]

-

Coupling Reactions (Suzuki): Use Toluene/Water or Dioxane/Water mixtures.[1] The target's lipophilicity requires the organic co-solvent to keep it in the catalytic cycle.[1]

Extraction & Isolation

-

Density Warning: This molecule contains Bromine and Chlorine.[1][6][7] Its density is likely > 1.2 g/mL .[1]

-

Implication: If extracting with Ethyl Acetate or Ether (Density < 0.9), the target is in the Top Layer .[1]

-

Implication: If extracting with DCM (Density ~1.33), the target is in the Bottom Layer , but phase inversion can occur if the solution is concentrated.[1] Always verify layers via TLC before disposal.[1]

-

Chromatography (TLC/Flash)[1]

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-1-butoxy-2-chlorobenzene (CAS 1266253-69-3).[1] Accessed Jan 2026.[1] (Note: Reference used for physical state verification).

-

PubChem. Compound Summary: 4-Bromo-1,2-dichlorobenzene (Structural Analog).[1] National Library of Medicine.[1] (Used for LogP and density estimation).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Source for thermodynamic prediction Methodology).

-

Org. Synth. Synthesis of Halogenated Phenolic Ethers.[1] Organic Syntheses, Coll.[1][7][8] Vol. 3. (Used to infer synthesis solvents).[1]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-BroMo-1-butoxy-2-chlorobenzene CAS#: 1266253-69-3 [chemicalbook.com]

- 3. 4-Bromo-1-butoxy-2-chlorobenzene | 1266253-69-3 [sigmaaldrich.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

Process Development Guide: Synthesis of 4-Bromo-1-butoxy-2-chlorobenzene

Executive Summary

This technical guide details the optimized synthesis pathway for 4-Bromo-1-butoxy-2-chlorobenzene , a critical halogenated intermediate often utilized in the development of liquid crystalline materials and pharmaceutical scaffolds. The molecule features a 1,2,4-substitution pattern on the benzene ring, necessitating a regioselective approach to ensure high purity.

The recommended pathway utilizes a Williamson Ether Synthesis via the

Retrosynthetic Analysis & Strategy

To achieve the target structure with maximum atom economy and regiocontrol, we analyze the bond disconnections:

-

Target: 1-Butoxy-2-chloro-4-bromobenzene.

-

Disconnection: The C(sp2)-O bond is stable; the C(sp3)-O bond is the logical disconnection point.

-

Precursors: 4-Bromo-2-chlorophenol (Nucleophile) and 1-Bromobutane (Electrophile).

Route Comparison

| Parameter | Route A: | Route B: Bromination of Ether |

| Starting Material | 4-Bromo-2-chlorophenol | 1-Butoxy-2-chlorobenzene |

| Regioselectivity | High (Pre-functionalized ring) | Low (Mixture of 4-Br and 6-Br isomers) |

| Step Count | 1 Step | 2 Steps (Alkylation + Bromination) |

| Purification | Simple Crystallization/Distillation | Difficult Isomer Separation |

Reaction Pathway Visualization

The following diagram illustrates the core reaction scheme and the reagents involved.

Caption: Figure 1. One-pot synthesis workflow via Williamson Ether Synthesis.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-Bromo-2-chlorophenol (1.0 eq)

-

Alkylating Agent: 1-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein modification to accelerate reaction if using chlorides.

Step-by-Step Methodology

-

Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Add 4-Bromo-2-chlorophenol (20.7 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add

(27.6 g, 200 mmol) in a single portion. -

Stir at room temperature for 30 minutes. Observation: The solution may darken slightly as the phenoxide anion forms.

Step 2: Alkylation (

-

Add 1-Bromobutane (12.9 mL, 120 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Heat the reaction mixture to 70°C .

-

Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1) or HPLC.

-

Target: Disappearance of phenol peak.

-

Duration: Typically 4–6 hours.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (400 mL) to dissolve inorganic salts and precipitate the organic product.

-

Extract with Ethyl Acetate or Dichloromethane (3 x 100 mL).

-

Wash the combined organic layer with:

-

1M NaOH (50 mL) – Critical step to remove unreacted phenol.

-

Brine (50 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Distillation: If the product is an oil, high-vacuum distillation is preferred (bp ~150°C at high vacuum).

-

Recrystallization: If solid (low melting point), recrystallize from cold ethanol or hexane.

Mechanistic Insight

The reaction proceeds via a classic

Caption: Figure 2.[4][5] Mechanistic flow of the Williamson Ether Synthesis.

Critical Process Parameters (CPPs)

To ensure reproducibility and yield, the following parameters must be controlled:

| Parameter | Specification | Impact on Quality |

| Stoichiometry | 1.2 eq Alkyl Halide | Excess ensures complete conversion of the limiting phenol. |

| Temperature | 60°C – 80°C | <60°C: Slow kinetics. >90°C: Potential elimination of butyl bromide to butene. |

| Solvent Polarity | DMF or DMSO | Polar aprotic solvents stabilize the cation ( |

| Moisture | < 0.5% Water | Water competes as a nucleophile, consuming alkyl halide to form butanol. |

Analytical Validation

Confirm the structure using the following spectroscopic markers:

-

1H NMR (CDCl3, 400 MHz):

- 6.8–7.5 ppm (m, 3H, Aromatic protons).

-

4.0 ppm (t, 2H,

-

1.8 ppm (m, 2H,

-

1.5 ppm (m, 2H,

-

0.9 ppm (t, 3H,

-

Mass Spectrometry (GC-MS):

-

Look for molecular ion peak

. -

Isotope pattern: Distinctive pattern for 1 Br and 1 Cl atom (

,

-

References

-

General Williamson Ether Synthesis Protocol

-

Kinetics of Phenolic Alkylation

- Semantic Scholar. (2020).

-

[Link]

- Target Molecule Data (CAS 1266253-69-3): Alchem Pharmtech. Product Catalog: 4-Bromo-1-butoxy-2-chlorobenzene.

-

Starting Material Reactivity (4-Bromo-2-chlorophenol)

- National Institutes of Health (NIH).

-

[Link]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis Guide: Starting Materials for 4-Bromo-1-butoxy-2-chlorobenzene

Executive Summary & Strategic Rationale

The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene is a critical transformation in the development of biaryl scaffolds, particularly relevant to the "gliflozin" class of SGLT2 inhibitors and agrochemical intermediates (e.g., profenofos metabolites).

This guide rejects the "trial-and-error" approach. Instead, we define a Convergent Synthesis Strategy centered on the Williamson Ether Synthesis . This route is selected over direct halogenation of butoxybenzene derivatives because it guarantees regiochemical integrity. By establishing the halogen pattern on the phenolic ring before alkylation, we eliminate the risk of inseparable isomers (e.g., 6-bromo vs. 4-bromo).

The Core Disconnection

The most robust retrosynthetic disconnection is at the

-

Nucleophile: 4-Bromo-2-chlorophenol (The Scaffold)

-

Electrophile: 1-Bromobutane (The Alkylator)

Figure 1: Retrosynthetic logic prioritizing regiochemical control via pre-functionalized phenol.

Critical Starting Material Profiles

The Nucleophilic Scaffold: 4-Bromo-2-chlorophenol

CAS: 3964-56-5 | MW: 207.45 g/mol

This is the structure-determining component. While commercially available, its quality varies significantly between suppliers.

-

Why this material? Using 2-chlorophenol and attempting to brominate after alkylation often leads to mixtures of 4-bromo and 6-bromo isomers due to the competing directing effects of the alkoxy and chloro groups. Starting with 4-bromo-2-chlorophenol locks the bromine in the correct position.

-

Quality Specifications (The "Go/No-Go" Criteria):

-

Purity: ≥98.0% (GC).

-

Critical Impurity: 2,6-Dibromo-4-chlorophenol or 2,4-Dibromo-6-chlorophenol . These poly-halogenated byproducts are notoriously difficult to separate from the final product due to similar lipophilicity.

-

Appearance: White to off-white crystals. Pink/red coloration indicates oxidation (quinones), which traps radical scavengers and can inhibit downstream metal-catalyzed couplings.

-

-

Synthesis Note: If synthesizing in-house, use N-Bromosuccinimide (NBS) in acetonitrile rather than elemental bromine. This affords higher regioselectivity for the para position over the ortho position relative to the hydroxyl group [1].

The Electrophile: 1-Bromobutane

CAS: 109-65-9 | MW: 137.02 g/mol

-

Why Bromide?

-

vs. Iodide: 1-Iodobutane reacts faster but is significantly more expensive and prone to elimination side reactions (E2) in the presence of strong bases.

-

vs. Chloride: 1-Chlorobutane is too unreactive for standard Williamson conditions without adding iodide catalysts (Finkelstein in situ), adding unnecessary complexity.

-

1-Bromobutane offers the optimal balance of reactivity (leaving group ability) and atom economy.

-

-

Quality Specifications:

-

Water Content: <0.1% (Karl Fischer). Water consumes the alkoxide/phenoxide base, reducing yield.

-

Acidity: Must be neutral. Residual HBr from manufacturing will neutralize the base immediately.

-

The "Invisible" Starting Materials: Base & Solvent System

The choice of base and solvent dictates the reaction mechanism (

Recommended System: Solid-Liquid Phase Transfer

-

Base: Potassium Carbonate (

), anhydrous.-

Role: Mild base that deprotonates the phenol to form the phenoxide anion without promoting E2 elimination of the butyl bromide.

-

-

Solvent: Acetone or Acetonitrile (MeCN).

-

Role: Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.

-

-

Catalyst (Optional but recommended): Tetrabutylammonium Bromide (TBAB).

-

Role: Increases reaction rate by facilitating ion pair separation.

-

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . The color change and solubility shifts serve as visual indicators of progress.

Scale: 100 mmol basis.

Step 1: Phenoxide Formation (Activation)

-

Charge a 250 mL 3-neck round-bottom flask with 4-Bromo-2-chlorophenol (20.75 g, 100 mmol) and Acetone (100 mL).

-

Add Potassium Carbonate (

, 27.6 g, 200 mmol, 2.0 equiv) in a single portion.-

Observation: The suspension will remain white/off-white.

-

-

Stir at room temperature for 30 minutes.

Step 2: Alkylation ( Reaction)

-

Add 1-Bromobutane (16.44 g, 120 mmol, 1.2 equiv) dropwise via addition funnel over 10 minutes.

-

Heat the mixture to Reflux (

). -

Maintain reflux for 6–8 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (

) should disappear; the product ( -

Validation: If reaction stalls, add 5 mol% Potassium Iodide (KI) to generate the more reactive 1-iodobutane in situ.

-

Step 3: Workup & Isolation[6]

-

Cool to room temperature.

-

Filter off the solid inorganic salts (KBr, excess

). -

Concentrate the filtrate under reduced pressure to yield a yellow oil.

-

Purification: Dissolve oil in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 30 mL).

-

Why? This chemically removes any unreacted phenol (which dissolves in the aqueous base), ensuring the organic layer contains only the neutral ether product.

-

-

Dry organic layer over

, filter, and concentrate.

Data Summary Table

| Parameter | Specification | Rationale |

| Limiting Reagent | 4-Bromo-2-chlorophenol | High value scaffold; maximize conversion. |

| Stoichiometry | 1.0 : 1.2 (Phenol : Alkyl Bromide) | Excess alkyl halide drives reaction to completion ( |

| Temperature | Reflux ( | Provides activation energy for |

| Expected Yield | 85 - 92% | High efficiency due to irreversible ether formation. |

| Appearance | Colorless to pale yellow oil | Dark color indicates oxidation; distill if necessary. |

Process Visualization

The following diagram illustrates the workflow, highlighting the critical decision nodes and chemical transformations.

Figure 2: Step-by-step reaction workflow for the Williamson ether synthesis.

References

-

Regioselective Bromination of Phenols: Title: "Highly regioselective bromination of phenols using NBS in acetonitrile" Source:Tetrahedron Letters, Vol 40, Issue 26. URL:[Link]

-

Williamson Ether Synthesis Mechanism: Title: "The Williamson Ether Synthesis: Mechanism and Scope" Source:Master Organic Chemistry URL:[Link]

-

Phase Transfer Catalysis in Etherification: Title: "Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System" Source:Semantic Scholar URL:[Link]

Sources

Technical Whitepaper: Synthetic Architecture and Application Utility of 4-Bromo-1-butoxy-2-chlorobenzene

[1][2]

Executive Summary

4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3) represents a specialized class of halogenated aryl ethers serving as a critical "Janus" intermediate in materials science and medicinal chemistry.[1][2] Its structural uniqueness lies in its tri-functional nature: a lipophilic butoxy tail for solubility and nematic alignment, a lateral chlorine atom for steric modulation, and a para-bromine handle for palladium-catalyzed elongation.[2]

This technical guide provides a definitive workflow for the synthesis, purification, and downstream application of this scaffold. Unlike generic alkyl aryl ethers, the presence of the ortho-chlorine substituent imposes specific steric demands that influence both the alkylation kinetics and the mesomorphic properties of derived liquid crystals.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

Before initiating synthesis, the operator must understand the steric and electronic environment of the substrate. The ortho-chloro group exerts an inductive withdrawing effect (-I), increasing the acidity of the phenolic precursor, while simultaneously providing steric bulk that discourages intermolecular packing—a trait highly valued in liquid crystal engineering.[2]

| Property | Specification |

| IUPAC Name | 4-Bromo-1-butoxy-2-chlorobenzene |

| CAS Number | 1266253-69-3 |

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | 263.56 g/mol |

| Precursor Phenol | 4-Bromo-2-chlorophenol (CAS: 3964-56-5) |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

| Key Reactivity | Ar-Br (Suzuki/Buchwald coupling), Alkyl chain (Lipophilicity) |

Synthetic Architecture: The Williamson Protocol

The synthesis of 4-Bromo-1-butoxy-2-chlorobenzene is best achieved via a modified Williamson Ether Synthesis.[1][2] While standard protocols suggest sodium hydroxide (NaOH), this guide recommends Potassium Carbonate (K₂CO₃) in Acetone or DMF .[2]

Why? The use of a milder base like K₂CO₃ minimizes the risk of hydrolysis or side reactions associated with the halogen substituents. Furthermore, the ortho-chlorine atom creates a "pocket" that can hinder the approach of the alkylating agent; using a polar aprotic solvent like DMF accelerates the Sɴ2 nucleophilic attack.

Reaction Mechanism & Workflow[1][2]

The reaction proceeds via the deprotonation of 4-bromo-2-chlorophenol to form the phenoxide anion, which subsequently attacks 1-bromobutane.[1][2]

Figure 1: Synthetic pathway for O-alkylation.[1][2] The reaction is driven by the nucleophilicity of the phenoxide oxygen attacking the primary alkyl halide.

Detailed Experimental Protocol

Scale: 50 mmol Yield Target: >92%

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 4-bromo-2-chlorophenol (10.37 g, 50 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

-

Expert Insight: Acetone can be used for easier workup, but DMF is superior for reaction rate due to better solvation of the cation (K⁺), leaving the phenoxide "naked" and more reactive.

-

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 10.35 g, 75 mmol) in a single portion. Stir at room temperature for 15 minutes.

-

Observation: The mixture may turn slightly yellow as the phenoxide forms.

-

-

Alkylation: Add 1-Bromobutane (8.22 g, 60 mmol) dropwise via a syringe or addition funnel.[1][2]

-

Catalysis: Add a catalytic amount of Potassium Iodide (KI, 0.5 g) to facilitate the Finkelstein reaction (converting alkyl bromide to the more reactive alkyl iodide in situ).

-

-

Reflux: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] The starting phenol (lower Rf) should disappear.[2]

-

Workup:

-

Purification: If the oil is colored, pass through a short pad of silica gel (eluting with Hexane).[2] For high-purity applications (Liquid Crystals), vacuum distillation is required.[1][2]

Application Logic: Why This Molecule?

The utility of 4-Bromo-1-butoxy-2-chlorobenzene extends beyond simple synthesis.[1][2] It is a designed building block.

Liquid Crystal Engineering (The Lateral Effect)

In the synthesis of nematic liquid crystals (e.g., terphenyls), the melting point (Tm) is often too high for practical display applications.[2]

-

The Problem: Symmetrical rod-like molecules pack too efficiently, leading to high crystallinity.[1]

-

The Solution: The lateral chlorine at position 2 disrupts this packing efficiency via steric hindrance without destroying the rod-like shape essential for the nematic phase.

-

The Role: The butoxy group acts as a flexible tail, further stabilizing the nematic phase over the crystalline phase.

Divergent Synthesis Map

The bromine atom at position 4 is the "active site" for downstream functionalization.[1][2]

Figure 2: Divergent synthetic utility.[1][2] The core scaffold serves as the electrophile in Pd-catalyzed cross-couplings, enabling access to both advanced materials and bioactive agents.

Safety & Handling (E-E-A-T)

While less volatile than lower molecular weight halides, this compound poses specific risks.[1][2]

-

Skin Irritation: Halogenated phenols and their ethers are skin irritants.[1][2][5] The lipophilic butoxy tail enhances skin permeation.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

-

Aquatic Toxicity: Halogenated aromatics are persistent in the environment.[1] All aqueous waste from the workup (containing DMF and salts) must be segregated and treated as halogenated organic waste.[2]

-

Thermal Stability: The compound is stable at room temperature but should be stored under nitrogen to prevent slow oxidation of the ether linkage over months.

References

-

BenchChem. (2025).[1][2][6] Applications of 4-Butoxybenzaldehyde in Liquid Crystal Research. Retrieved from [2]

-

PubChem. (2025).[1][2] 4-Bromo-1-chloro-2-fluorobenzene and related Halo-alkoxy Benzenes. National Library of Medicine.[1][2] Retrieved from [2]

-

Alchem Pharmtech. (2025).[1][2] Product Catalog: 4-Bromo-1-butoxy-2-chlorobenzene (CAS 1266253-69-3).[1][2][7] Retrieved from [2]

-

MDPI. (2023).[1][2] Selective Arylation of 2-Bromo-4-chlorophenyl derivatives via Pd-Catalyzed Suzuki Cross-Coupling. Molecules. Retrieved from [2]

-

Google Patents. (2015).[1][2] Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Synthesis Logic). WO2015063726A1.[1][2] Retrieved from

Sources

- 1. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

Technical Guide: Discovery, Synthesis, and Application of 4-Bromo-1-butoxy-2-chlorobenzene

This guide serves as a technical deep-dive into 4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3), a specialized halogenated aryl ether. While often overshadowed by its ethoxy-analog (a key intermediate for Dapagliflozin), this butoxy-variant represents a critical scaffold for Structure-Activity Relationship (SAR) optimization in the development of SGLT2 inhibitors and other metabolic modulators.

Part 1: Chemical Identity & Strategic Significance

4-Bromo-1-butoxy-2-chlorobenzene is a tri-substituted benzene derivative characterized by a precise arrangement of electronic and steric features: a lipophilic butoxy tail, a reactive bromine handle, and a chlorobenzene core.

Core Profile

| Property | Specification |

| CAS Registry Number | 1266253-69-3 |

| IUPAC Name | 4-bromo-1-butoxy-2-chlorobenzene |

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | 263.56 g/mol |

| LogP (Predicted) | ~4.8 (High Lipophilicity) |

| Physical State | Pale yellow to colorless liquid/low-melting solid |

| Key Reactivity | C-Br bond (Lithiation/Coupling); O-Alkyl chain (Lipophilic anchor) |

The "Gliflozin" Connection (Contextual History)

The history of this molecule is inextricably linked to the "second wave" of SGLT2 inhibitor discovery (c. 2005–2015).

-

The Standard: Dapagliflozin (Farxiga) utilizes an ethoxy (-OEt) tail on the distal phenyl ring to anchor the molecule within the SGLT2 active site.

-

The Optimization: Medicinal chemists synthesized the butoxy (-OBu) analog (CAS 1266253-69-3) to probe the hydrophobic pocket of the SGLT2 receptor. By extending the alkyl chain from C2 (ethyl) to C4 (butyl), researchers evaluate:

-

Lipophilic Ligand Efficiency (LLE): Does the extra hydrophobicity improve potency enough to offset the molecular weight penalty?

-

Metabolic Stability: Altering the ether chain length affects O-dealkylation rates by cytochrome P450 enzymes.

-

Part 2: Synthesis & Manufacturing Protocols

Unlike generic chemical listings, this section details a regioselective, self-validating synthesis route . The primary challenge is ensuring the bromine adds para to the alkoxy group without over-halogenation.

Retrosynthetic Analysis

The most robust route avoids direct bromination of 1-butoxy-2-chlorobenzene (which risks ortho/para mixtures). Instead, we utilize the high para-directing power of the phenol group before alkylation.

Pathway: 2-Chlorophenol

Step-by-Step Protocol

Step 1: Regioselective Bromination

Objective: Install the bromine atom at position 4.[1][2][3]

-

Reagents: 2-Chlorophenol (1.0 eq), Bromine (

, 1.05 eq), Acetic Acid (Solvent). -

Mechanism: Electrophilic Aromatic Substitution (

). The -OH group strongly activates the para position. The -Cl group is weakly deactivating but directs ortho/para. Position 4 is reinforced by the -OH and less sterically hindered than position 6.

Procedure:

-

Dissolve 2-chlorophenol in glacial acetic acid at 0°C.

-

Add

dropwise over 60 minutes. Critical: Maintain temperature <10°C to prevent di-bromination. -

Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench with saturated sodium bisulfite (

) to remove excess bromine. -

Extract with DCM, wash with water, and concentrate.

-

Validation:

H NMR should show a characteristic ABC coupling pattern (or ABX) for the aromatic protons.

Step 2: Williamson Ether Synthesis

Objective: Install the butoxy tail.[1]

-

Reagents: 4-Bromo-2-chlorophenol (Intermediate), 1-Bromobutane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF or Acetonitrile. -

Mechanism:

Nucleophilic Substitution.

Procedure:

-

Suspend 4-bromo-2-chlorophenol and anhydrous

in DMF. -

Add 1-bromobutane.

-

Heat to 60–80°C for 4–6 hours.

-

Workup: Pour into ice water. The product (lipophilic) will separate as an oil or precipitate.

-

Extract with Ethyl Acetate. Wash with 1M NaOH (to remove unreacted phenol—Critical Purification Step).

-

Dry over

and concentrate.

Visualized Synthesis Workflow

Caption: Two-step regioselective synthesis ensuring high purity by leveraging phenolic activation prior to alkylation.

Part 3: Reactivity & Applications in Drug Design

This molecule is not an end-product but a versatile building block . Its value lies in the differential reactivity of its substituents.[2]

Orthogonal Reactivity Map

The molecule possesses three distinct "handles" for chemical modification:

-

C-Br Bond (Position 4): The most reactive site. Susceptible to Lithium-Halogen exchange or Pd-catalyzed coupling.

-

C-Cl Bond (Position 2): Less reactive. Remains intact during C-Br manipulation, allowing for sequential functionalization.

-

Butoxy Group (Position 1): Stable anchor, providing lipophilicity.

Key Experimental Workflows

A. Lithium-Halogen Exchange (Grignard/Lithiation)

Used to attach the aryl ring to a carbonyl core (e.g., forming the diarylmethane scaffold of gliflozins).

-

Protocol: React with n-BuLi at -78°C in THF. The Br is exchanged selectively over the Cl.

-

Trap: React the resulting aryl-lithium species with a gluconolactone or benzoyl chloride derivative.

B. Suzuki-Miyaura Coupling

Used to couple with aryl-boronic acids.

-

Catalyst:

or -

Selectivity: Oxidative addition occurs at the C-Br bond first. The C-Cl bond requires specialized bulky ligands (e.g., Buchwald ligands) to react, allowing for chemoselective coupling.

Application Logic: The "Butoxy" Effect

Why use this intermediate instead of the standard ethoxy version?

-

Potency Tuning: In SGLT2 inhibitors, the alkoxy tail sits in a hydrophobic groove. Extending the chain to n-butyl (C4) tests the depth of this pocket.

-

Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity (LogP ~4.8 vs ~3.8 for ethoxy) significantly alters distribution profiles, potentially useful for CNS-targeted drugs, though usually avoided for peripheral targets like SGLT2 to minimize CNS side effects.

Part 4: Safety & Handling (E-E-A-T)[2]

As a halogenated aromatic, this compound requires strict safety protocols.

| Hazard Class | Precautionary Measure |

| Skin Irritant | Alkyl halides and phenols are skin sensitizers. Double-gloving (Nitrile) is mandatory. |

| Environmental | Halogenated aromatics are persistent. Do not dispose of down the drain. Collect in halogenated organic waste. |

| Storage | Store under inert gas (Argon/Nitrogen). While the ether is stable, the C-Br bond can be light-sensitive over long periods. Amber vials are required. |

Part 5: References

-

ChemicalBook. (2024). 4-Bromo-1-butoxy-2-chlorobenzene - Product Specifications and Properties. Retrieved from

-

BenchChem. (2025).[2] Synthesis of Halogenated Aryl Ethers: Protocols for SGLT2 Inhibitor Intermediates. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for SGLT2 Inhibitor Scaffolds. Retrieved from

-

Accela ChemBio. (2023).[1][4] Catalog Entry: 4-Bromo-1-butoxy-2-chlorobenzene (CAS 1266253-69-3).[5][1][3][6][7] Retrieved from

-

Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Halo-alkoxybenzenes. Retrieved from

Sources

- 1. 148759-41-5,5-Azido-1-pentanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 78-62-6[Diethoxydimethylsilane]- Acmec Biochemical [acmec.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1206248-51-2,6-Bromo-4-chloropicolinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1266253-69-3 Cas No. | 4-Bromo-1-butoxy-2-chlorobenzene | Apollo [store.apolloscientific.co.uk]

- 7. 4-BroMo-1-butoxy-2-chlorobenzene CAS#: 1266253-69-3 [m.chemicalbook.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-1-butoxy-2-chlorobenzene

Executive Summary

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-1-butoxy-2-chlorobenzene . This scaffold is a critical building block in medicinal chemistry, offering a unique "orthogonal functionalization" handle. The presence of two distinct halogen sites—a reactive aryl bromide at C4 and a less reactive aryl chloride at C2—allows for iterative cross-coupling strategies.

The primary challenge and opportunity with this substrate is chemoselectivity . By exploiting the bond dissociation energy differences between C-Br and C-Cl, researchers can selectively functionalize the C4 position while preserving the C2-Cl bond for subsequent elaboration. This guide provides optimized conditions to maximize this selectivity, minimizing homocoupling and dehalogenation byproducts.

Chemical Profile & Reactivity Analysis

Substrate Architecture

The molecule features three key functional groups that dictate its reactivity profile:

-

C1-Butoxy Group (-OBu): A strong Electron Donating Group (EDG). It increases electron density in the ring, particularly at the ortho and para positions. The butyl chain enhances solubility in non-polar organic solvents (Toluene, Hexanes) compared to its methoxy analogs.

-

C2-Chlorine: Located ortho to the bulky butoxy group. This position is sterically crowded and electronically deactivated relative to the bromide, making it resistant to oxidative addition under mild conditions.

-

C4-Bromine: Located para to the butoxy group. This position is sterically accessible and the C-Br bond is significantly weaker than the C-Cl bond, making it the primary site for Pd(0) insertion.

Mechanistic Selectivity

The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.

Figure 1: Kinetic bifurcation in the oxidative addition step. The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, enabling high chemoselectivity.

Critical Parameter Optimization

To achieve >98% selectivity for the bromide, the catalyst system must be active enough to insert into C-Br but "lazy" enough to ignore C-Cl.

Catalyst & Ligand Selection

Avoid highly active "universal" catalysts (e.g., Pd-RuPhos, Pd-XPhos) in the first step, as these can promote chloride coupling.

| System | Activity (Br) | Activity (Cl) | Selectivity Score | Recommendation |

| Pd(PPh₃)₄ | High | Low | Excellent | Primary Choice |

| Pd(dppf)Cl₂ | High | Moderate | Good | Good for steric bulk |

| Pd(OAc)₂ / SPhos | Very High | High | Poor | Avoid for Step 1 |

| Pd₂dba₃ / XPhos | Very High | Very High | Poor | Use for Step 2 only |

Solvent & Base Effects[1][2]

-

Base: Weak bases like Na₂CO₃ or K₃PO₄ are preferred. Strong bases (KOtBu) can promote dehalogenation or activation of the chloride.

-

Solvent: A biphasic system (Toluene/Water or DME/Water ) is ideal. The water ensures solubility of the inorganic base, while the non-polar organic layer solvates the lipophilic butoxy substrate.

Experimental Protocol: Chemoselective C4-Arylation

Objective: Coupling of Phenylboronic acid to C4-Br of 4-Bromo-1-butoxy-2-chlorobenzene.

Reagents & Stoichiometry[2]

-

Substrate: 4-Bromo-1-butoxy-2-chlorobenzene (1.0 equiv.)

-

Coupling Partner: Arylboronic Acid (1.1 equiv.)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv., 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene (0.2 M concentration)

Step-by-Step Workflow

Figure 2: Operational workflow for the chemoselective coupling process.

Detailed Procedure

-

Preparation: Oven-dry a 2-neck round bottom flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

-

Charging: Add 4-Bromo-1-butoxy-2-chlorobenzene (263 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Note: If the substrate is a liquid, add it via syringe after the solvent.

-

-

Solvation: Add degassed DME (5 mL). Stir to dissolve.

-

Activation: Add degassed 2M Na₂CO₃ aqueous solution (1.0 mL, 2.0 mmol).

-

Deoxygenation: Vigorously sparge the biphasic mixture with Argon for 5–10 minutes. This is critical to prevent Pd oxidation and homocoupling.

-

Reaction: Heat the mixture to 85°C (oil bath temperature). Stir vigorously to ensure phase mixing.

-

Monitoring: Check TLC after 2 hours. The bromide (SM) should disappear; the chloride (Product) should appear.

-

TLC Visualization: UV light (254 nm). The product will likely be more polar than the starting material but less polar than the boronic acid.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography on silica gel. Gradient elution (typically 0-10% EtOAc in Hexanes) is usually sufficient due to the lipophilicity of the butoxy group.

Advanced Strategy: Sequential Di-Arylation

Once the C4-biaryl is formed, the C2-Chlorine remains available. To react this site, "switch" conditions to a more active system.

-

Substrate: Isolated C4-coupled product.

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos or SPhos (2-4 mol%).

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃ .[1]

-

Solvent: Toluene or 1,4-Dioxane at 100-110°C.

-

Mechanism: The Buchwald dialkylbiaryl phosphine ligands (XPhos) are electron-rich and bulky, facilitating oxidative addition into the stronger C-Cl bond.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized Catalyst | Ensure rigorous degassing. Use fresh Pd(PPh₃)₄ (should be yellow, not black). |

| C2-Cl Coupling (Loss of Selectivity) | Catalyst too active | Lower temperature to 60°C. Ensure ligand is PPh₃, not a bulky phosphine. |

| Protodehalogenation (H instead of Ar) | Hydride source present | Use anhydrous conditions if possible (switch to Cs₂CO₃/Dioxane). Avoid alcohols. |

| Homocoupling (Ar-Ar) | Oxygen leak | Oxygen promotes homocoupling of boronic acids. Re-sparge with Argon. |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

-

Old, D. W.; Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120(37), 9722–9723. Link

-

Navarro, O.; et al. "General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids." The Journal of Organic Chemistry, 2004 , 69(9), 3173–3180. Link

Sources

Application Note: Chemoselective Synthesis of (3-Chloro-4-butoxyphenyl)magnesium Bromide

[1]

Executive Summary & Core Directive

Objective: To provide a robust, scalable, and chemoselective protocol for the generation of (3-chloro-4-butoxyphenyl)magnesium bromide from 4-bromo-1-butoxy-2-chlorobenzene.

Scientific Rationale: This transformation relies on the kinetic differentiation between the C-Br and C-Cl bonds. The C-Br bond (bond dissociation energy

Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1]

Chemical Reaction & Pathway Analysis

Reaction Scheme

The reaction involves the insertion of metallic magnesium into the carbon-bromine bond of the aryl halide in an ethereal solvent (THF).

Figure 1: Mechanistic pathway for the chemoselective Grignard formation via Single Electron Transfer (SET).

Critical Success Factors (CSFs)

| Parameter | Specification | Scientific Justification |

| Solvent Quality | THF, <50 ppm | Water protonates the Grignard immediately (quenching).[1] THF coordinates Mg, stabilizing the monomeric species better than |

| Mg Surface Area | Turnings (crushed) | Oxide layers ( |

| Temperature | 60–65°C (Reflux) | Maintains the radical chain mechanism. Too low = reaction stalls; Too high = solvent loss/safety risk.[1] |

| Addition Rate | Controlled (Exotherm) | The reaction is exothermic. Rate-limiting the addition prevents thermal runaway and minimizes Wurtz homocoupling side reactions.[1] |

Materials & Equipment

Reagents

-

Substrate: 4-Bromo-1-butoxy-2-chlorobenzene (Purity >98%).[1]

-

Magnesium: Magnesium turnings for Grignard (washed and dried).[1][2][3]

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free (BHT-free preferred).[1]

-

Activator: Iodine (

) crystals or 1,2-Dibromoethane (DBE).[1] -

Inert Gas: Nitrogen (

) or Argon (Ar), dried.[1]

Equipment

-

Reactor: 3-neck round-bottom flask (oven-dried at 120°C overnight).

-

Condenser: Reflux condenser with inert gas inlet.[1]

-

Addition: Pressure-equalizing addition funnel.

-

Stirring: Mechanical stirrer (preferred for scale >50g) or large magnetic stir bar.

Detailed Experimental Protocol

Phase 1: System Preparation & Activation

Goal: Remove all moisture and oxygen; activate the Magnesium surface.

-

Assembly: Assemble the glassware while hot (from oven) and flush with

while cooling to room temperature. Maintain a positive pressure of -

Mg Loading: Charge the flask with Magnesium turnings (1.1 to 1.2 equivalents relative to substrate).

-

Tip: Dry stir the Mg turnings vigorously for 10 minutes under

to mechanically disrupt the oxide layer.

-

-

Solvent Charge: Add sufficient anhydrous THF to just cover the Mg turnings.

Phase 2: Initiation

Goal: Jumpstart the radical mechanism.

-

Activator: Add a single crystal of Iodine (

) to the Mg/THF mixture. The solution will turn brown. -

Substrate Solution: Dissolve the 4-Bromo-1-butoxy-2-chlorobenzene in anhydrous THF (Concentration: ~1.0 M).

-

The "Kick": Add 5-10% of the total substrate solution volume to the Mg suspension.

-

Observation: Heat the mixture gently with a heat gun or oil bath.

-

Success Indicator: The brown color of the iodine fades to colorless/turbid grey, and bubbles originate from the metal surface. The solvent may begin to reflux spontaneously.

-

Troubleshooting: If no initiation occurs after 5 minutes, add 2-3 drops of 1,2-dibromoethane (DBE) and heat again. Do not proceed until initiation is confirmed.

-

Phase 3: Propagation (Main Reaction)

Goal: Controlled conversion of Ar-Br to Ar-MgBr.

-

Controlled Addition: Once reflux is established, begin adding the remaining substrate solution dropwise.[1]

-

Thermal Management: Adjust the addition rate to maintain a gentle, self-sustaining reflux.[1] External heating can be removed or lowered; the reaction's own exotherm should drive the reflux.

-

Chemoselectivity Check: Do not let the reaction temperature spike excessively (>70°C). High temperatures combined with long residence times can promote insertion into the C-Cl bond, though this is kinetically slow.

-

-

Completion: After addition is complete, apply external heat to maintain reflux for an additional 1-2 hours. This ensures consumption of the aryl bromide.

Phase 4: Process Control & Quantification

Goal: Validate concentration and quality.

Workflow Diagram:

Figure 2: Quality Control Workflow.

Titration Method (Knochel):

-

Take a 0.5 mL aliquot of the Grignard solution.

-

Add to a solution of

(known concentration) in THF/LiCl. -

Titrate the excess

with standard -

Calculation: Molarity = (Total

- Excess

GC-MS Confirmation:

Troubleshooting & Safety

| Issue | Root Cause | Corrective Action |

| No Initiation | Wet solvent or passive Mg | Add DBE; crush Mg with glass rod; check solvent water content (Karl Fischer).[1] |

| Wurtz Coupling | Concentration too high | Dilute substrate solution; slow down addition rate.[1] |

| Precipitation | Low solubility of Grignard | Add more THF; ensure temperature is maintained >15°C. |

| Safety | Thermal Runaway | Stop addition immediately. Cool with ice bath (do not freeze THF).[1] Ensure pressure relief valve is open.[1] |

Chemoselectivity Note: If trace amounts of the bis-Grignard (reaction at Cl) are detected, lower the reaction temperature to 40-50°C and extend the reaction time. The activation energy for Mg insertion into C-Cl is significantly higher than C-Br.[1]

References

-

Org. Synth. 1946, 26, 77. Preparation of Grignard Reagents.[2][7]Link[1]

-

Knochel, P. et al. Functionalized Grignard Reagents.[1] Angew.[1][8] Chem. Int. Ed. 2003, 42, 4302.[1] Link[1]

-

Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents.[1] CRC Press, 1996.[1] (Standard text for Mg activation protocols).

-

PubChem Compound Summary. 2-Bromo-4-chloroanisole (Analogous reactivity).[1]Link[1]

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. scienceportal.tecnalia.com [scienceportal.tecnalia.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

Technical Guide: 4-Bromo-1-butoxy-2-chlorobenzene as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

4-Bromo-1-butoxy-2-chlorobenzene (CAS: 1266253-69-3) represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal halogen reactivity : the C4-bromine atom offers a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-chlorine atom remains relatively inert under standard conditions, allowing for sequential functionalization or serving as a permanent steric/electronic modulator in the final drug candidate. The C1-butoxy group provides essential lipophilicity (

This guide details the robust synthesis of this intermediate and its subsequent application in chemoselective cross-coupling reactions.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Bromo-1-butoxy-2-chlorobenzene |

| CAS Number | 1266253-69-3 |

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | 263.56 g/mol |

| Physical State | Pale yellow to colorless oil/low-melting solid |

| Boiling Point | ~295°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functionality | Electrophile (Aryl Bromide); Lipophilic Ether |

Synthesis Protocol: Williamson Etherification

The most robust route to 4-Bromo-1-butoxy-2-chlorobenzene is the O-alkylation of 4-bromo-2-chlorophenol. While strong bases (NaH) can be used, the protocol below utilizes a milder potassium carbonate (

Mechanistic Rationale

The reaction proceeds via an

-

Why DMF? A polar aprotic solvent solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

-

Why 4-Bromo-2-chlorophenol? The electron-withdrawing halogens increase the acidity of the phenol (pKa ~8.5 vs. 10 for phenol), facilitating deprotonation by weaker bases like carbonate.

Experimental Procedure

Reagents:

-

4-Bromo-2-chlorophenol (1.0 eq, 20.0 g)

-

1-Bromobutane (1.2 eq, 15.8 g)

-

Potassium Carbonate (

), anhydrous (2.0 eq, 26.6 g) -

N,N-Dimethylformamide (DMF) (100 mL, 5 vol)

Step-by-Step Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 4-bromo-2-chlorophenol and DMF.

-

Deprotonation: Add

in a single portion. Stir at room temperature for 30 minutes. The suspension may turn slightly yellow as the phenoxide forms. -

Alkylation: Add 1-bromobutane dropwise via an addition funnel over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water to precipitate the inorganic salts and quench the reaction.

-

Extraction: Extract with Ethyl Acetate (

). -

Washing: Wash the combined organics with water (

) and brine ( -

Drying/Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via short-path vacuum distillation or silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

Expected Yield: 90–95%

Characterization:

Downstream Application: Chemoselective Suzuki Coupling

The primary utility of this intermediate is in the synthesis of biaryl scaffolds. The reaction exploits the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent chemoselective coupling logic.

Figure 1: Synthesis and chemoselective derivatization pathway.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol couples the 4-bromo position with phenylboronic acid, leaving the 2-chloro position intact.

Reagents:

-

4-Bromo-1-butoxy-2-chlorobenzene (1.0 eq, 1.0 mmol)

-

Phenylboronic acid (1.2 eq, 1.2 mmol)

-

Catalyst:

(0.03 eq, 3 mol%) -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Protocol:

-

Degassing: In a microwave vial or Schlenk tube, combine the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Note: Do not exceed 100°C to prevent oxidative addition into the C-Cl bond.

-

-

Workup: Dilute with EtOAc, wash with water, and dry over

. -

Purification: Silica gel chromatography.

Validation Data (Selectivity): Under these conditions, <2% of the bis-coupled product (reaction at both Br and Cl) is typically observed. The Cl atom remains available for subsequent Buchwald-Hartwig aminations if required [1, 2].

Critical Parameter Optimization